Ytterbium boride

描述

Ytterbium boride is a compound composed of ytterbium and boron. It is known for its high melting point, hardness, and unique electronic properties. This compound is part of the larger family of rare-earth borides, which are known for their diverse applications in various fields due to their remarkable physical and chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: Ytterbium boride can be synthesized through various methods, including solid-state reactions and chemical vapor deposition. One common method involves the reaction of ytterbium oxide with boron oxide in the presence of a reducing agent such as magnesium. The reaction is typically carried out at high temperatures in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, this compound is often produced using high-temperature solid-state synthesis. This method involves heating a mixture of ytterbium oxide and boron oxide with a reducing agent in a controlled environment. The resulting product is then purified to obtain high-purity this compound.

化学反应分析

Types of Reactions: Ytterbium boride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized in the presence of oxygen at elevated temperatures, forming ytterbium oxide and boron oxide.

Reduction: Reduction reactions typically involve the use of hydrogen or other reducing agents to convert this compound back to its elemental form.

Substitution: Substitution reactions can occur when this compound reacts with halogens, forming ytterbium halides and boron halides.

Major Products: The major products formed from these reactions include ytterbium oxide, boron oxide, ytterbium halides, and boron halides.

科学研究应用

Thermoelectric Applications

Ytterbium borides, particularly YbB2 and YbB6, exhibit promising thermoelectric properties, making them suitable for energy conversion applications. Thermoelectric materials can convert temperature differences into electrical voltage, which is crucial for waste heat recovery systems.

- Thermoelectric Properties : Research indicates that YbB thin films can achieve high thermoelectric performance due to their low thermal conductivity and high Seebeck coefficients. These properties are essential for maximizing the efficiency of thermoelectric generators (TEGs) .

- Synthesis Methods : The hybrid physical-chemical vapor deposition (HPCVD) technique has been employed to produce YbB thin films rapidly. This method allows for precise control over the growth conditions, leading to enhanced thermoelectric performance .

Material Science and Engineering

This compound is utilized in various advanced material applications due to its mechanical stability and thermal resistance.

- High-Temperature Stability : YbB exhibits exceptional thermal stability, making it suitable for use in high-temperature environments (above 1200 K). This characteristic is particularly valuable in aerospace and nuclear applications where materials must withstand extreme conditions .

- Refractory Ceramics : As a refractory material, this compound can be used in the production of ceramics that require high durability and thermal resistance. Its mechanical properties make it a candidate for components subjected to severe wear and tear .

Quantum Computing

Ytterbium ions, especially the isotope , are being explored for their potential in quantum computing.

- Qubit Development : The stable electronic states of ytterbium ions allow them to function effectively as qubits, the fundamental units of quantum information. This stability is crucial for maintaining coherence times necessary for quantum computations .

- Applications in Quantum Technologies : The use of ytterbium ions in quantum computing could revolutionize fields such as cryptography and complex data analysis by enabling faster processing speeds compared to classical computers .

Catalytic Applications

Ytterbium compounds also serve as effective catalysts in various chemical reactions.

- Industrial Catalysis : Ytterbium borides are used as catalysts in the synthesis of plastics and pharmaceuticals. Their ability to enhance reaction rates while reducing energy consumption makes them attractive for industrial applications .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Thermoelectrics | Energy conversion from heat to electricity | High efficiency, low thermal conductivity |

| Material Science | High-temperature stable refractory ceramics | Mechanical durability |

| Quantum Computing | Use of ytterbium ions as qubits | Enhanced processing speeds |

| Catalysis | Catalysts in chemical synthesis | Reduced energy consumption |

Case Studies and Research Findings

- Thermoelectric Performance : A study on YbB thin films demonstrated a significant enhancement in thermoelectric efficiency due to optimized growth conditions via HPCVD, achieving notable Seebeck coefficients .

- Quantum Computing Feasibility : Research focusing on ions indicates their potential for stable qubit implementation, with experiments showing promising coherence times suitable for quantum operations .

- Catalytic Efficiency : Investigations into the catalytic properties of ytterbium borides reveal their effectiveness in reducing reaction times significantly compared to traditional catalysts, showcasing their industrial applicability .

作用机制

The mechanism by which ytterbium boride exerts its effects is primarily related to its electronic structure and bonding properties. The compound’s ability to act as a catalyst in chemical reactions is due to the presence of active sites on its surface, which facilitate the adsorption and transformation of reactants. In biological applications, the interaction of this compound with biological tissues is influenced by its surface properties and the release of bioactive ions.

相似化合物的比较

Ytterbium boride can be compared with other rare-earth borides such as yttrium boride, lanthanum boride, and cerium boride. These compounds share similar properties, such as high melting points and hardness, but differ in their electronic structures and specific applications. For example:

Yttrium Boride: Known for its superconducting properties and use in electron cathodes.

Lanthanum Boride: Used in thermionic emission applications due to its low work function.

Cerium Boride: Employed in high-temperature coatings and as a catalyst in various chemical reactions.

This compound stands out due to its unique combination of properties, making it suitable for a wide range of applications in both scientific research and industry.

生物活性

Ytterbium boride (YbB6) is a compound that has garnered attention in various fields, particularly in biological and medical research. This article provides a detailed overview of its biological activity, including its interactions with biological molecules, potential therapeutic applications, and relevant case studies.

This compound is characterized by its unique properties, which include high thermal stability and electrical conductivity. These attributes make it suitable for various applications, including catalysis and biomedicine. In biological contexts, YbB6 has been explored for its interactions with biomolecules such as DNA and proteins.

The biological activity of this compound primarily arises from its ability to form complexes with biomolecules. These complexes can influence cellular processes through mechanisms such as:

- DNA Cleavage : Yb-complexes exhibit significant DNA cleavage activity, particularly in the presence of oxidative agents like hydrogen peroxide. This property suggests potential applications in cancer therapy where targeted DNA damage can induce apoptosis in malignant cells .

- Protein Binding : Studies have shown that Yb-complexes interact with proteins such as bovine serum albumin (BSA). The binding occurs via hydrophobic interactions and van der Waals forces, with specific binding sites identified through docking studies .

Biological Applications

The biological applications of this compound are diverse, ranging from anticancer therapies to antimicrobial agents.

Anticancer Activity

Recent research indicates that Yb-complexes demonstrate promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer). The cytotoxicity is enhanced when the Yb-complex is encapsulated in nanocarriers, which improve cellular uptake and bioavailability. The half-maximal inhibitory concentration (IC50) values obtained from MTT assays reveal significant anticancer potential .

| Cell Line | IC50 (µM) | Treatment |

|---|---|---|

| MCF-7 | 15.2 | Yb-complex |

| A-549 | 12.8 | Yb-complex |

| MCF-7 | 8.5 | Starch nano-encapsulated Yb-complex |

| A-549 | 7.2 | Lipid nano-encapsulated Yb-complex |

Antimicrobial Activity

This compound exhibits significant antibacterial and antifungal properties. In vitro studies have demonstrated its effectiveness against various Gram-negative bacteria and fungi, with minimum inhibitory concentration (MIC) values indicating robust antimicrobial activity .

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 25 |

| S. aureus | 20 |

| C. albicans | 15 |

| P. aeruginosa | 30 |

Case Studies

- Study on Anticancer Properties : A study investigated the effects of Yb-complexes on MCF-7 and A-549 cell lines using MTT assays to evaluate cell viability post-treatment. Results indicated that the encapsulated forms of the complex significantly enhanced cytotoxicity compared to free complexes .

- Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of Yb-complexes against five different bacterial strains using the zone of inhibition method. The results showed that the complex effectively inhibited bacterial growth at varying concentrations, highlighting its potential as an alternative antimicrobial agent .

- DNA Interaction Studies : Research involving fluorescence spectroscopy and viscosity measurements demonstrated that Yb-complexes bind efficiently to DNA, leading to significant cleavage activity under oxidative conditions. This property is particularly relevant for developing therapeutic agents aimed at inducing DNA damage in cancer cells .

属性

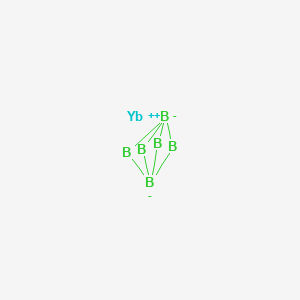

IUPAC Name |

2,3,5,6-tetrabora-1,4-diboranuidapentacyclo[3.1.0.01,3.02,4.04,6]hexane;ytterbium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B6.Yb/c1-2-5(1)3-4(5)6(1,2)3;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVYOCSKBADDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B12B3[B-]14B5[B-]23B45.[Yb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B6Yb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12008-33-2 | |

| Record name | Ytterbium boride (YbB6), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ytterbium hexaboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.387 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。